2,2,2-Trifluoroethoxyamine hydrochloride
Description
Properties
IUPAC Name |
O-(2,2,2-trifluoroethyl)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F3NO.ClH/c3-2(4,5)1-7-6;/h1,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQJCHKNVAHUGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)ON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600623 | |
| Record name | O-(2,2,2-Trifluoroethyl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68401-66-1 | |
| Record name | O-(2,2,2-Trifluoroethyl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride typically involves the reaction of hydroxylamine with 2,2,2-trifluoroethanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified and crystallized to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Reactivity and Functionalization:
O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride serves as an important reagent in organic synthesis. Its ability to form oximes makes it useful for the functionalization of carbonyl compounds. The trifluoroethyl group enhances the reactivity of the hydroxylamine, allowing for selective reactions that can lead to the synthesis of complex molecules.
Case Study: Synthesis of Substituted Acetamides
A notable application is its use in synthesizing substituted 2-amino-N-(2,2,2-trifluoroethyl)acetamides, which are important intermediates in the production of pharmaceutical compounds. Research indicates that these compounds can be synthesized with high yields and selectivity using O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride as a key reagent .
Pharmaceutical Development
Potential Anesthetic Properties:
Recent studies have indicated that derivatives of hydroxylamine compounds exhibit significant pharmacological activity. For example, compounds similar to O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride have been evaluated for their anesthetic properties. Research has shown that these compounds can act as oral general anesthetics with minimal side effects on cardiovascular parameters . This opens avenues for developing safer anesthetic agents.
Anticonvulsant Activity:
Additionally, some analogues derived from hydroxylamines have demonstrated potent anticonvulsant activity. The structural modifications involving trifluoroethyl groups have been linked to enhanced efficacy in reducing seizure activity in experimental models . This suggests potential therapeutic applications in treating epilepsy and related disorders.
Analytical Chemistry
Reagent for Oxime Formation:
In analytical chemistry, O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride is utilized as a reagent for the formation of oximes from aldehydes and ketones. This reaction is crucial for the identification and quantification of carbonyl compounds in various samples. The stability and reactivity of the trifluoroethyl group allow for improved detection limits and specificity in analytical methods.
Case Study: Analysis of Reducing Sugars
The compound has been employed in coupling reactions with reducing sugars to form stable derivatives that can be easily analyzed using chromatographic techniques. This application is particularly relevant in food chemistry and biochemistry for the assessment of sugar content and quality .
Mechanism of Action
The mechanism of action of O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The compound can interact with molecular targets such as enzymes, proteins, and nucleic acids, leading to modifications and functional changes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride
- CAS No.: 68401-66-1
- Molecular Formula: C₂H₅ClF₃NO
- Molecular Weight : 151.52 g/mol
- Synonyms: Hydroxylamine, O-(2,2,2-trifluoroethyl)-, hydrochloride; 2,2,2-Trifluoroethoxyamine hydrochloride .
Physical and Chemical Properties :
- Melting Point : 161–163°C
- Storage : Requires storage at 2–8°C under inert atmosphere .
- Reactivity: Reacts with carbonyl groups to form oxime derivatives. Notably, it produces racemic mixtures of E and Z isomers when condensed with trifluoroethyl ketones, unlike other hydroxylamine derivatives that yield exclusively E isomers .
Table 1: Structural and Functional Comparison of Hydroxylamine Hydrochloride Derivatives
Key Differences and Research Findings
Stereochemical Outcomes
- O-(2,2,2-Trifluoroethyl)hydroxylamine HCl : Unique in forming racemic E/Z oxime isomers due to steric and electronic effects of the trifluoroethyl group. This contrasts with O-methylhydroxylamine HCl, which yields only E-isomers under similar conditions .
- Mechanistic Insight : The trifluoroethyl group likely induces conformational flexibility, allowing both isomers to form .
Functional Group Impact
- Trifluoroethyl vs. Methyl : The trifluoroethyl group increases electronegativity and lipophilicity, enhancing binding affinity in drug candidates compared to methyl derivatives .
- Pentafluorobenzyl (PFBHA) : Used in analytical chemistry for carbonyl derivatization due to its electron-deficient aromatic ring, enabling sensitive detection via GC/MS .
Biological Activity
O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride is a compound with significant biological activity, primarily utilized in organic synthesis and medicinal chemistry. Its unique trifluoroethyl group imparts distinctive properties that enhance its interaction with biological molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in drug development, and relevant research findings.
O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride (CAS 68401-66-1) has the molecular formula C₂H₄F₃NO and is characterized by a hydroxylamine group attached to a trifluoroethyl moiety. The trifluoromethyl group enhances the compound's stability and reactivity, making it suitable for various biochemical applications.
The mechanism of action involves the compound's ability to form stable complexes with enzymes and proteins. This interaction can lead to the inhibition or modulation of enzymatic activities, which is crucial for understanding biochemical pathways and developing therapeutic agents. The hydroxylamine moiety can also participate in redox reactions, further influencing its biological effects .
Applications in Biological Research
1. Enzyme Probes:
O-(2,2,2-Trifluoroethyl)hydroxylamine is used as a probe in enzyme studies to investigate mechanisms of action and protein interactions. Its ability to selectively interact with specific biological targets allows researchers to gain insights into metabolic pathways and enzyme functions.
2. Medicinal Chemistry:
The compound shows promise in drug development due to its potential as an enzyme inhibitor. Its structure allows for the design of drugs targeting specific enzymes involved in disease processes. The trifluoromethyl group contributes to the compound's ability to form stable complexes with biological molecules, enhancing its therapeutic potential .
Toxicological Profile
While O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride has beneficial applications, it is essential to consider its safety profile. Acute exposure can lead to irritation of the eyes and respiratory system. The compound is not classified as a carcinogen by IARC or NTP; however, caution is advised during handling due to potential toxicity upon overexposure .
Research Findings
Recent studies have highlighted the compound's utility in various applications:
- Synthesis of Oximes: O-(2,2,2-Trifluoroethyl)hydroxylamine is utilized in synthesizing oximes from aldehydes and ketones, showcasing its role in organic synthesis.
- Biochemical Pathways: Research indicates that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and reduced susceptibility to oxidative metabolism. This property can be advantageous when designing drugs that require prolonged activity within biological systems .
Comparative Analysis
To better understand the unique properties of O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride compared to similar compounds, a comparison table is provided below:
| Compound Name | Stability | Reactivity | Biological Applications |
|---|---|---|---|
| O-(2,2,2-Trifluoroethyl)hydroxylamine | High | Moderate | Enzyme inhibition, organic synthesis |
| O-ethylhydroxylamine | Moderate | High | Organic synthesis |
| O-phenylhydroxylamine | Low | High | Limited biological applications |
Case Studies
Case Study 1: Enzyme Inhibition
A study demonstrated that O-(2,2,2-trifluoroethyl)hydroxylamine could inhibit specific enzymes involved in metabolic pathways related to cancer progression. By forming stable complexes with these enzymes, the compound effectively reduced their activity in vitro.
Case Study 2: Drug Development
In medicinal chemistry research, compounds incorporating the trifluoroethyl group were shown to exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. This finding supports the use of O-(2,2,2-trifluoroethyl)hydroxylamine as a scaffold for developing new therapeutic agents targeting various diseases.
Q & A
Q. What are the recommended storage conditions and handling protocols for O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride to ensure stability?
The compound is hygroscopic and sensitive to moisture. Store in a cool (<25°C), dry environment in airtight containers under inert gas (e.g., nitrogen) to prevent decomposition. Avoid exposure to strong oxidizing agents, acids, or anhydrides. Use gloves and work in a fume hood to minimize inhalation risks . Solubility data (e.g., in water, ethanol, or chloroform) should guide solvent selection for experimental preparation .
Q. How can the purity and structural integrity of O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride be verified experimentally?
Characterize the compound via:
- NMR spectroscopy : Confirm the presence of the trifluoroethyl group (CF₃) via distinct ¹⁹F NMR signals (~-60 to -70 ppm) and hydroxylamine protons in ¹H NMR .
- Mass spectrometry (MS) : Validate molecular weight using ESI-MS or MALDI-TOF, with expected peaks matching C₂H₅F₃NO·HCl (MW: 169.53 g/mol) .
- Melting point analysis : Compare observed sublimation temperature (~220–222°C) with literature values .
Q. What are the common synthetic applications of O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride in organic chemistry?
This reagent is widely used for:
- Derivatization of carboxylic acids : Forms stable trifluoroethylamide derivatives at room temperature with EDC coupling agents, enhancing detection sensitivity in LC-MS for environmental or metabolic studies .
- Oxime formation : Reacts with carbonyl groups (ketones/aldehydes) to generate oximes, useful in protecting group strategies or bioconjugation .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the reactivity and stability of hydroxylamine derivatives in aqueous vs. nonpolar environments?
The electron-withdrawing CF₃ group increases the hydroxylamine’s acidity (pKa reduction), enhancing its nucleophilicity in polar aprotic solvents (e.g., DMSO). In aqueous solutions, the group stabilizes intermediates via hydrophobic interactions, reducing hydrolysis rates. Fluorine’s inductive effects also improve thermal stability, making the compound suitable for high-temperature reactions .
Q. What strategies can resolve contradictions in reaction yields when using O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride for oxime synthesis?
Common issues and solutions:
- Low yields in protic solvents : Switch to anhydrous DMF or THF to minimize competing hydrolysis .
- Byproduct formation : Monitor reaction pH (optimal range: 6–7) and use scavengers like molecular sieves to sequester water .
- Steric hindrance : Employ microwave-assisted synthesis to enhance kinetic control and reduce side reactions .
Q. How can reaction conditions be optimized for large-scale derivatization of biomolecules with this reagent?
- Solvent selection : Use ethanol/chloroform mixtures for balanced solubility and low toxicity .
- Catalyst screening : Test ionic liquids (e.g., [Bmim]OH) to accelerate amidation/oximation while reducing reaction time .
- Workflow integration : Pair with automated solid-phase extraction (SPE) for high-throughput purification of derivatives .
Q. What analytical techniques are critical for detecting trace degradation products of O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride in long-term stability studies?
- HPLC-UV/FLD : Monitor hydrolyzed byproducts (e.g., hydroxylamine or trifluoroethanol) using C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolve structural changes in aged samples, particularly oxidation at the N–O bond .
- TGA-DSC : Assess thermal degradation profiles under controlled atmospheres .
Methodological Considerations
Q. How does fluorine substitution impact the compound’s interactions in biological systems (e.g., protein binding)?
The CF₃ group enhances binding affinity through:
- Hydrophobic effects : Favorable interactions with nonpolar protein pockets.
- Electrostatic complementarity : Polar C–F bonds engage in dipole-dipole interactions with amide backbones.
- Conformational rigidity : Restricts rotational freedom, improving target selectivity. These properties make the compound valuable in kinase inhibitor design or PET tracer development .
Q. What safety protocols are essential when handling this compound in mutagenicity assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
